molecular formula C7H9N3 B3352237 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine CAS No. 4430-80-2

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine

Cat. No.: B3352237
CAS No.: 4430-80-2
M. Wt: 135.17 g/mol
InChI Key: RKYBOAKGTWOIFJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of nitrogen atoms within the rings contributes to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine can be achieved through various methods. One notable approach involves the one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes. This reaction is typically carried out at 100°C under solvent-free conditions, utilizing a vinylogous anomeric-based oxidation mechanism .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metal-organic frameworks (MOFs) as catalysts. For instance, MIL-125(Ti)-N(CH2PO3H2)2 has been employed as a mesoporous catalyst to facilitate the synthesis of this compound with high yield and short reaction time .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, certain derivatives act as selective inhibitors of receptor tyrosine kinases like Axl, which play a role in cancer cell proliferation and survival. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a variety of chemical reactions. Its derivatives have shown selective inhibition of specific enzymes, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-6-4-8-5-10-7(6)9-3-1/h4-5H,1-3H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYBOAKGTWOIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600390
Record name 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-80-2
Record name 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine

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